molecular formula C14H13NO4 B6389130 2-Hydroxy-5-(4-methoxy-3-methylphenyl)nicotinic acid CAS No. 1261905-81-0

2-Hydroxy-5-(4-methoxy-3-methylphenyl)nicotinic acid

Cat. No.: B6389130
CAS No.: 1261905-81-0
M. Wt: 259.26 g/mol
InChI Key: JAQXYENZQQJDTD-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-methoxy-3-methylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a hydroxy group, a methoxy group, and a methylphenyl group attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(4-methoxy-3-methylphenyl)nicotinic acid typically involves multi-step organic reactions. One common method involves the condensation of o-phenylenediamine with 5-methoxysalicaldehyde, followed by further reactions to introduce the nicotinic acid moiety . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the condensation and subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(4-methoxy-3-methylphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-5-(4-methoxy-3-methylphenyl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4-methoxy-3-methylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity or receptor binding, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(4-methoxy-3-methylphenyl)nicotinic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(4-methoxy-3-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-8-5-9(3-4-12(8)19-2)10-6-11(14(17)18)13(16)15-7-10/h3-7H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQXYENZQQJDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687491
Record name 5-(4-Methoxy-3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-81-0
Record name 5-(4-Methoxy-3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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